2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by functionalization to introduce the bromo, difluoromethyl, and methyl groups. The final step involves the coupling of the pyrazole derivative with a suitable amide precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving pyrazole-based drugs.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The difluoromethyl and bromo groups may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole
- 1-Bromo-4-(difluoromethyl)benzene
- 2-Bromo-5-(difluoromethyl)pyridine
Uniqueness
2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and difluoromethyl groups enhances its reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C15H20BrF2N5O |
---|---|
Molekulargewicht |
404.25 g/mol |
IUPAC-Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]propanamide |
InChI |
InChI=1S/C15H20BrF2N5O/c1-7(11-6-19-22(5)8(11)2)20-15(24)10(4)23-9(3)12(16)13(21-23)14(17)18/h6-7,10,14H,1-5H3,(H,20,24) |
InChI-Schlüssel |
BKSODUBTGIJKBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C(C)N2C(=C(C(=N2)C(F)F)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.